Diethyl (4-Isopropylbenzyl)phosphonate
Description
Overview of Benzylphosphonates as a Class of Organophosphorus Compounds
Organophosphorus compounds are organic molecules containing phosphorus. wikipedia.org A significant subgroup of these are phosphonates, which feature a direct phosphorus-carbon (P-C) bond and have the general formula R-PO(OR')₂. wikipedia.org This P-C bond is notably stable against hydrolysis. taylorandfrancis.com Benzylphosphonates are a specific type of phosphonate (B1237965) where the R group is a benzyl (B1604629) substituent. These compounds are of particular interest in synthetic and medicinal chemistry. nih.gov
The synthesis of benzylphosphonates is most commonly achieved through the Michaelis-Arbuzov reaction. frontiersin.org This method typically involves the reaction of a trialkyl phosphite (B83602) with a benzyl halide. frontiersin.org Another established method is the Michaelis-Becker reaction. frontiersin.org More contemporary and sustainable synthetic protocols have also been developed, for instance, using a PEG/KI catalytic system which allows the reaction to proceed smoothly at room temperature. frontiersin.orgresearchgate.net The synthesis of Diethyl (4-vinylbenzyl) phosphonate, a related compound, has been reported via a Michaelis-Arbuzov reaction of p-vinylbenzyl chloride with triethyl phosphite. researchgate.netredalyc.org
Benzylphosphonate derivatives have been investigated for a range of potential applications, including their use as antimicrobial agents. nih.gov Studies on various substituted diethyl benzylphosphonates have indicated cytotoxic effects against model bacterial strains like Escherichia coli. nih.govresearchgate.net
General Significance of Phosphonate Chemistry in Medicinal and Materials Science
The field of phosphonate chemistry is extensive, with significant applications in both medicinal and materials science due to the unique properties conferred by the phosphonate group. researchgate.netgoogle.com
In medicinal chemistry , phosphonates are recognized as effective mimics of natural phosphates, enabling them to act as inhibitors for enzymes that process phosphate (B84403) substrates. nih.govnih.gov This has led to the development of important drugs. For example, bisphosphonates are a major class of drugs for treating osteoporosis and other bone metabolism disorders. wikipedia.orgresearchgate.net Furthermore, acyclic nucleoside phosphonates like Tenofovir (B777) and Adefovir are crucial antiviral medications used in the treatment of HIV and hepatitis B. nih.govnih.gov The phosphonate group's ability to be incorporated into molecules makes it a valuable component in drug design and development. researchgate.net
In materials science , metal phosphonates, which are hybrid inorganic-organic materials, have garnered considerable interest. mdpi.com These materials often exhibit high thermal and chemical stability. mdpi.com The versatility of phosphonic acids allows for the creation of a wide array of materials with specific properties, including porosity, luminescence, and catalytic activity. researchgate.net Porous metal phosphonates are explored for applications such as gas separation, particularly for CO2 capture, and as heterogeneous catalysts. mdpi.comuantwerpen.be The structure of metal phosphonates can be tailored by altering the organic linker, which can lead to layered or three-dimensional frameworks with potential uses in ion exchange and as proton conductors in fuel cells. researchgate.netmdpi.comrsc.org
Research Landscape of Diethyl (4-Isopropylbenzyl)phosphonate and its Derivatives
Direct and extensive research specifically on this compound is limited in the current scientific literature. Its existence is documented with a CAS Number of 77237-55-9. calpaclab.comsigmaaldrich.com However, the research landscape can be understood by examining studies on closely related diethyl benzylphosphonate derivatives.
The synthesis of this compound is typically achieved through the reaction of diethyl phosphite with 4-isopropylbenzyl chloride. A common and efficient method for synthesizing related compounds involves palladium-catalyzed cross-coupling reactions, which couple benzyl halides with diethyl H-phosphonate esters.
Research into derivatives of diethyl benzylphosphonate highlights their potential biological activities. For instance, a study on various substituted diethyl benzylphosphonates explored their antimicrobial properties. nih.gov This research involved synthesizing a series of these compounds and testing their effectiveness against bacterial strains, suggesting that this class of molecules could be promising as antibacterial agents. nih.gov Another related compound, Diethyl-4-methylbenzylphosphonate, is noted as a reactant in the synthesis of stilbenes and in studies of organic LEDs. sigmaaldrich.com The synthesis of diethyl-p-vinylbenzyl phosphonate and its subsequent polymerization to create ion exchange materials for potential use in fuel cells has also been reported, demonstrating the utility of functionalized benzylphosphonates in materials science. researchgate.netredalyc.org
While this compound itself has not been the subject of extensive investigation, the research on its structural analogs suggests that it could serve as a valuable intermediate or building block in the development of new materials and biologically active compounds.
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 77237-55-9 | calpaclab.comsigmaaldrich.com |
| Molecular Formula | C14H23O3P | |
| Molecular Weight | 270.31 g/mol |
| Synonyms | 4-(Diethylphosphonomethyl)cumene; 1-(Diethylphosphonomethyl)-4-isopropylbenzene; (4-Isopropylbenzyl)phosphonic Acid Diethyl Ester | calpaclab.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Diethyl (4-vinylbenzyl) phosphonate |
| Diethyl-4-methylbenzylphosphonate |
| Tenofovir |
| Adefovir |
| p-vinylbenzyl chloride |
| triethyl phosphite |
| diethyl phosphite |
| 4-isopropylbenzyl chloride |
| stilbenes |
| bisphosphonates |
| benzylphosphonates |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23O3P/c1-5-16-18(15,17-6-2)11-13-7-9-14(10-8-13)12(3)4/h7-10,12H,5-6,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDLJDZVTOWKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593983 | |
| Record name | Diethyl {[4-(propan-2-yl)phenyl]methyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77237-55-9 | |
| Record name | Diethyl {[4-(propan-2-yl)phenyl]methyl}phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of Diethyl 4 Isopropylbenzyl Phosphonate Analogues
Horner-Wadsworth-Emmons Olefination Reactions with Benzylphosphonates
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in organic synthesis for the creation of carbon-carbon double bonds, and it is particularly effective for preparing stilbenes and their derivatives from benzylphosphonates. nih.govwikipedia.org This reaction involves the use of a phosphonate-stabilized carbanion, which offers advantages over the ylides used in the traditional Wittig reaction; phosphonate-stabilized carbanions are generally more nucleophilic but less basic. wikipedia.org A significant benefit of the HWE reaction is that the dialkylphosphate salt byproduct is water-soluble and easily removed during workup. wikipedia.orgorganic-chemistry.org
The reaction mechanism commences with the deprotonation of the benzylphosphonate at the α-carbon by a base, creating a nucleophilic phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.com This carbanion then performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone, which is the rate-limiting step. wikipedia.org This addition leads to the formation of an intermediate oxaphosphetane, which subsequently eliminates to yield the alkene and a dialkyl phosphate (B84403) salt. wikipedia.orgnrochemistry.com
A key feature of the HWE reaction is its high stereoselectivity, predominantly forming the (E)-alkene (trans-isomer). wikipedia.orgorganic-chemistry.orgtcichemicals.com The stereochemical outcome is influenced by several factors, including the structure of the reactants, the base and solvent used, and the reaction temperature. conicet.gov.arresearchgate.net For instance, aromatic aldehydes, when reacted with α-branched phosphonates, almost exclusively yield (E)-alkenes. wikipedia.org The synthesis of various stilbene (B7821643) analogues, which are of interest for their biological and material properties, heavily relies on the HWE reaction. nih.govrsc.orgwiley-vch.dechemrxiv.org
Table 1: Examples of Horner-Wadsworth-Emmons Reactions with Benzylphosphonate Analogues This table is interactive. Users can sort and filter the data.
| Phosphonate Reactant | Carbonyl Reactant | Product | Key Findings | References |
|---|---|---|---|---|
| Diethyl benzylphosphonate | 3,4-Methylenedioxybenzaldehyde | 3,4-Methylenedioxystilbene | HWE reaction used for the synthesis of Z-alkenes. brainly.com | brainly.com |
| Substituted benzyltriphenylphosphonium (B107652) bromide | Aromatic aldehydes | trans-Stilbenes | "On water" Wittig reaction variant selectively generates trans-stilbene (B89595) products using NaOH or KOH as the base. google.com | google.com |
| (EtO)₂P(O)CH₂Ph | Aldehydes (RCHO) | Vinylselenides (RCH:C(Ph)SePh) | A modified HWE reaction involving α-selenylation of the benzylphosphonate was developed. wiley-vch.de | wiley-vch.de |
| Benzylphosphonium salt (11e) | Aryl carbonyl compounds | Substituted stilbenes | Condensations led to mixtures of Z- and E-isomers of various stilbenes. rsc.org | rsc.org |
| Triethylphosphite (from benzyl (B1604629) bromide) | Benzaldehydes | E-Stilbenes | A solvent-free Arbusov reaction followed by HWE reaction afforded E-selectivity with high yields. nih.gov | nih.gov |
Electrophilic Halogenation at the Benzylic Position
The benzylic position of diethyl (4-isopropylbenzyl)phosphonate and related compounds is activated towards halogenation due to the adjacent aromatic ring, which can stabilize the resulting radical intermediate. chemistrysteps.com A common and effective method for this transformation is radical bromination using N-bromosuccinimide (NBS). researchgate.netlibretexts.org
NBS is favored as a reagent because it provides a low, constant concentration of bromine (Br₂), which helps to prevent unwanted side reactions like addition to the aromatic ring. chemistrysteps.comlibretexts.org The reaction is typically initiated by light or a radical initiator. The mechanism proceeds through a chain reaction: chemistrysteps.commasterorganicchemistry.com
Initiation: Homolytic cleavage of the N-Br bond in NBS generates a bromine radical.
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a Br₂ molecule (formed from the reaction of HBr with NBS) to yield the α-bromobenzylphosphonate product and another bromine radical, which continues the chain.
Termination: The reaction ceases when radicals combine.
An alternative pathway to α-halophosphonates involves the deprotonation of the benzylic carbon with a strong base to form a phosphorus-stabilized carbanion, which is then quenched with an electrophilic halogen source. researchgate.net
Table 2: Conditions for Benzylic Bromination of Diethyl Benzylphosphonate Precursors This table is interactive. Users can sort and filter the data.
| Entry | Reagents | Conditions | Product | Notes | References |
|---|---|---|---|---|---|
| 1 | N-Bromosuccinimide (NBS), AIBN | CCl₄, reflux | α-Bromobenzylphosphonate | Radical bromination. researchgate.net | researchgate.net |
| 2 | N-Bromosuccinimide (NBS), Benzoyl Peroxide | CCl₄, reflux | α-Bromobenzylphosphonate | Radical bromination. researchgate.net | researchgate.net |
| 3 | Lithium hexamethyldisilazide (LiHMDS), Trimethylsilyl chloride (TMSCl), then NBS | -78 °C | α-Bromobenzylphosphonate | Deprotonation-anion trapping followed by bromination. researchgate.net | researchgate.net |
Michaelis-Arbuzov Fission in Phosphonate Systems
While the Michaelis-Arbuzov reaction is the primary method for forming the phosphorus-carbon bond in phosphonates, the reverse reaction, P-C bond fission, can occur under specific conditions. wikipedia.orgorganic-chemistry.org This cleavage is not a typical reaction pathway for simple benzylphosphonates but has been observed in more complex or substituted systems.
Studies on dialkyl acylphosphonates have shown that P-C bond cleavage can be induced by amines. epa.gov The reaction of diethyl benzoylphosphonate with various amines yields amides as the main products, along with diethyl phosphonate, indicating that the P-C bond has been broken. epa.gov
Theoretical studies on α-aminophosphonates have detailed the mechanism of P-C bond cleavage in acidic media. nih.gov The process is proposed to involve three steps: initial protonation of the amino group, a subsequent proton transfer, and finally the cleavage of the P-C bond. nih.gov The presence of explicit water molecules was found to be necessary for the cleavage to occur. nih.gov
The propensity for P-C versus P-O bond cleavage is highly dependent on the substituents on the carbon atom of the P-C bond. Computational studies on chloromethylphosphonates have shown that increasing the number of electron-withdrawing chlorine atoms on the methyl group enhances the stability of transition states that facilitate P-C bond cleavage. nih.gov While dimethyl methylphosphonate (B1257008) undergoes exclusive P-O bond cleavage, the trichlorinated analogue undergoes exclusive P-C bond dissociation. nih.gov
Mechanistic Studies of Phosphorus-Carbon Bond Formation
The synthesis of this compound and its analogues is most commonly achieved via the Michaelis-Arbuzov reaction. wikipedia.orgjk-sci.com This reaction involves the nucleophilic attack of a trivalent phosphorus ester, such as triethyl phosphite (B83602), on an alkyl halide, like 4-isopropylbenzyl bromide. wikipedia.orgorganic-chemistry.org
The generally accepted mechanism proceeds in two main steps:
An initial Sₙ2 attack by the nucleophilic phosphorus atom on the electrophilic carbon of the alkyl halide. This step forms a quasi-stable phosphonium (B103445) salt intermediate. wikipedia.orgjk-sci.com
The displaced halide anion then acts as a nucleophile in a second Sₙ2 reaction, attacking one of the ethyl groups on the phosphonium intermediate. This results in the dealkylation of the intermediate, yielding the final pentavalent phosphonate product and an ethyl halide byproduct. wikipedia.orgjk-sci.com
The reactivity of the reactants is influenced by electronic factors; electron-donating groups on the phosphite accelerate the reaction, while electron-withdrawing groups slow it down. jk-sci.com
The mechanism of nucleophilic substitution at a phosphorus center (Sₙ2@P) is more complex than the analogous Sₙ2 reaction at a carbon center. tripod.com While Sₙ2@C reactions typically proceed through a double-well potential energy surface with a high-energy transition state, Sₙ2@P reactions often follow different pathways. tripod.com
Theoretical studies have shown that many Sₙ2@P reactions proceed via an associative mechanism , characterized by a single-well potential energy surface. tripod.comacs.org In this pathway, the nucleophile adds to the phosphorus center to form a stable, pentacoordinate species known as a transition complex (TC) or intermediate, rather than a fleeting transition state. acs.orgacs.org This contrasts with the concerted Sₙ2@C mechanism. tripod.com
Alternatively, a stepwise addition-elimination (A-E) mechanism has been proposed, which also involves the formation of a pentavalent, trigonal bipyramidal intermediate. libretexts.orgnih.gov A purely concerted Sₙ2-like mechanism, which proceeds through a pentavalent transition state without a stable intermediate, is also considered a possibility. libretexts.org
The specific pathway is sensitive to steric and electronic effects. Increasing the steric bulk or the coordination number of the phosphorus atom can shift the mechanism from a single-well potential to more complex double- or triple-well potentials, sometimes reintroducing a central barrier characteristic of Sₙ2@C reactions. acs.orgresearchgate.net The nature of these pentacoordinate phosphorus species—whether they are stable intermediates or labile transition states—is a key area of ongoing research in organic and biological chemistry. acs.orgacs.orgnih.gov
Table 3: Comparison of Sₙ2 Reaction Profile Features This table is interactive. Users can sort and filter the data.
| Feature | Sₙ2@C (e.g., Cl⁻ + CH₃Cl) | Sₙ2@P (e.g., X⁻ + POH₂Y) |
|---|---|---|
| Potential Energy Surface | Typically double-well. tripod.com | Often single-well, but can be double- or triple-well depending on substituents. tripod.comacs.org |
| Central Species | Transition State (TS). tripod.com | Stable Transition Complex (TC) or Intermediate. tripod.comacs.org |
| Coordination at Central Atom | Tetracoordinate (reactant) -> Pentacoordinate (TS). | Tetracoordinate (reactant) -> Pentacoordinate (TC). acs.org |
| Mechanism Type | Concerted. tripod.com | Often associative (stepwise addition-elimination). tripod.comlibretexts.orgnih.gov |
Lewis acids and solvents can exert significant control over the rate, selectivity, and even the mechanism of reactions involving phosphonates.
Lewis Acids:
In the Michaelis-Arbuzov reaction , Lewis acids can mediate the transformation, enabling the facile preparation of arylmethyl phosphonates from arylmethyl halides and triethyl phosphite at room temperature. organic-chemistry.org
In Horner-Wadsworth-Emmons reactions , Lewis acids such as SnCl₄ and ZnCl₂ have been shown to enhance the rate and improve the regio- and stereoselectivity of the cycloaddition of phosphono-alkenoates. acs.org The choice of Lewis acid can be critical for achieving high selectivity. chemrxiv.orgacs.org
Lewis acids can also catalyze the phosphorylation of alcohols with H-phosphonates to construct C-P bonds via nucleophilic substitution. rsc.orgresearchgate.net
Solvents:
The stereochemical outcome of the HWE reaction is known to be dependent on the solvent system. conicet.gov.arresearchgate.net
Computational studies using solvent models, such as the IEF-PCM model, have been employed to understand the effect of the solvent on the stability of transition states and intermediates in P-C bond cleavage reactions. nih.gov
In some cases, water can act as a reaction promoter. For example, a palladium-catalyzed Michaelis-Arbuzov reaction of triaryl phosphites and aryl iodides proceeds efficiently in water. organic-chemistry.org Water can also be a determining factor in Brønsted acid-catalyzed reactions, selectively promoting either P-O bond cleavage to produce H-phosphonates or P-C bond formation. nii.ac.jp
Table 4: Effect of Lewis Acids on Diels-Alder Reactions of 2-Phosphono-2-alkenoates This table is interactive. Users can sort and filter the data.
| Dienophile | Diene | Lewis Acid | Temperature (°C) | Yield (%) | Key Finding | References |
|---|---|---|---|---|---|---|
| 1 | Isoprene | None | 25 | 71 | Reaction proceeds without catalyst. | acs.org |
| 1 | Isoprene | ZnCl₂ | 25 | 80 | Rate enhancement observed. | acs.org |
| 1 | Isoprene | SnCl₄ | -30 | 85 | Most effective at enhancing selectivity. | acs.org |
| 2 | Isoprene | None | 80 | 0 | No reaction without catalyst. | acs.org |
| 2 | Isoprene | ZnCl₂ | 80 | 76 | Reaction efficiently induced by ZnCl₂ at elevated temperature. | acs.org |
Advanced Spectroscopic and Analytical Characterization of Phosphonates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the detailed structural analysis of Diethyl (4-isopropylbenzyl)phosphonate, providing insights into its proton and carbon environments, and directly observing the phosphorus nucleus.
¹H NMR Spectroscopy for Proton Environments
The ¹H NMR spectrum of this compound offers a clear map of the proton environments within the molecule. The signals are characterized by their chemical shifts (δ), multiplicities, and coupling constants (J), which arise from the interactions between neighboring protons and the phosphorus atom.
The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets, integrating to two protons each. The benzylic protons (CH₂-P) are observed as a doublet due to coupling with the phosphorus atom, a characteristic feature of benzylphosphonates, with a typical chemical shift around 3.1 ppm.
The two ethyl groups of the phosphonate (B1237965) ester give rise to a quartet for the methylene (B1212753) protons (O-CH₂) and a triplet for the methyl protons (CH₃). The isopropyl group on the benzene ring presents a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| Isopropyl-CH₃ | ~1.2 | Doublet | ~7.0 |
| Ethyl-CH₃ | ~1.3 | Triplet | ~7.0 |
| Isopropyl-CH | ~2.9 | Septet | ~7.0 |
| Benzyl-CH₂ | ~3.1 | Doublet | ²J(P,H) ≈ 22 |
| Ethyl-OCH₂ | ~4.2 | Quartet | ~7.0 |
| Aromatic-H | ~7.1-7.3 | Doublet | ~8.0 |
| Aromatic-H | ~7.1-7.3 | Doublet | ~8.0 |
Note: The predicted values are based on typical ranges observed for structurally similar compounds.
¹³C NMR Spectroscopy for Carbon Framework Analysis
The ¹³C NMR spectrum provides detailed information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shifts are indicative of their chemical environment. Coupling to the phosphorus atom can also be observed, providing further structural confirmation.
The carbon atoms of the ethyl groups, the isopropyl group, the benzylic methylene group, and the aromatic ring all resonate at characteristic chemical shifts. The benzylic carbon and the carbons of the ethyl group directly attached to the phosphorus will show splitting due to P-C coupling. Data from analogous compounds like diethyl p-tolylphosphonate and diethyl (4-methoxybenzyl)phosphonate can be used to predict the approximate chemical shifts. rsc.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted P-C Coupling (J, Hz) |
| Ethyl-CH₃ | ~16 | ~6 |
| Isopropyl-CH₃ | ~24 | - |
| Benzyl-CH₂ | ~34 | ~139 |
| Isopropyl-CH | ~34 | - |
| Ethyl-OCH₂ | ~62 | ~7 |
| Aromatic-C (quaternary) | ~127 | ~3 |
| Aromatic-CH | ~129 | ~6 |
| Aromatic-CH | ~130 | ~3 |
| Aromatic-C (quaternary, C-isopropyl) | ~148 | ~3 |
Note: The predicted values are based on data from structurally similar p-substituted diethyl benzylphosphonates. rsc.org
³¹P NMR Spectroscopy for Phosphorus Species Identification and Quantification
³¹P NMR spectroscopy is a powerful and direct method for identifying and quantifying phosphorus-containing compounds. huji.ac.il Since ³¹P has a natural abundance of 100% and a wide chemical shift range, it provides a distinct and sensitive signal for the phosphonate group in this compound.
For diethyl benzylphosphonate derivatives, the phosphorus nucleus typically resonates in a specific region of the spectrum. The chemical shift for this compound is expected to be around +26 ppm relative to an external standard of phosphoric acid. This single peak in the proton-decoupled ³¹P NMR spectrum is a definitive indicator of the presence and purity of the phosphonate compound.
Solid-State NMR Spectroscopy for Metal Phosphonate Materials
While solution-state NMR is ideal for the structural elucidation of individual molecules like this compound, solid-state NMR (ssNMR) is a crucial technique for characterizing solid materials derived from phosphonates, such as metal phosphonate frameworks.
In the solid state, broad spectral lines are often observed due to anisotropic interactions. Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra. nih.gov For metal phosphonates, ³¹P and ¹³C ssNMR can provide information about the coordination environment of the phosphonate group with the metal center, the packing of the organic moieties in the solid lattice, and the presence of different crystalline phases. arkat-usa.org The chemical shift anisotropy (CSA) parameters determined from static or slow-spinning ³¹P ssNMR spectra can reveal details about the local geometry and connectivity of the PO₃ group. arkat-usa.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Molecular Identification
Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
For this compound, with a molecular formula of C₁₄H₂₃O₃P, the expected molecular ion peak [M]⁺ would be observed at an m/z of 270.3. The fragmentation pattern provides a molecular fingerprint that can confirm the structure. Common fragmentation pathways for benzylphosphonates include cleavage of the P-C bond, loss of the ethoxy groups, and rearrangements.
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion |
| 270 | [M]⁺ |
| 227 | [M - C₃H₇]⁺ |
| 165 | [M - C₃H₇ - C₂H₄O₂]⁺ |
| 137 | [P(O)(OC₂H₅)₂]⁺ |
| 119 | [C₉H₁₁]⁺ (isopropylbenzyl cation) |
Note: The fragmentation pattern is predicted based on common fragmentation pathways of similar organophosphorus compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the separation, identification, and quantification of phosphonates within complex matrices. The technique's applicability to a wide range of phosphonates is well-documented, with various methodologies developed to address the challenges associated with their analysis, such as high polarity.
For many phosphonates, derivatization is a prerequisite to enhance sensitivity, with reagents like trimethylsilyldiazomethane (B103560) (TMSCHN2) being employed to increase detection sensitivity by two to three orders of magnitude. researchgate.net Methodologies for the analysis of phosphonates in aqueous samples have been developed using techniques such as liquid chromatography coupled with a particle-beam interface mass spectrometer, particularly after methylation of the phosphonate compounds. researchgate.net
In the analysis of complex environmental or biological samples, sample pretreatment methods, including ion exchange and solid phase extraction (SPE), are often optimized in conjunction with LC-MS/MS conditions to ensure accurate quantification at low levels. researchgate.net For certain applications, specialized chromatographic techniques are employed. For instance, hydrophilic interaction chromatography (HILIC) is utilized for the separation of highly polar phosphonates prior to mass spectrometric identification. tcichemicals.com In other cases, ion-pairing agents like N,N-dimethylhexylamine (NNDHA) can be used in reversed-phase chromatography to improve the retention and detection of phosphonate compounds in positive ion electrospray ionization mode. proceedings.com
Despite the broad applicability of LC-MS for phosphonate analysis, a review of the available scientific literature did not yield specific LC-MS studies or datasets for the analysis of this compound in complex mixtures.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique capable of detecting metals and several non-metals at very low concentrations. Its application in the analysis of organophosphorus compounds, including phosphonates, is primarily for the specific detection of phosphorus. scribd.com
The coupling of separation techniques like capillary electrophoresis (CE) with ICP-MS allows for the element-specific detection of phosphorus (³¹P), enabling the analysis of organophosphorus pesticides. scribd.com This hyphenated technique has been shown to offer significantly lower detection limits compared to other detectors like flame photometric detection (FPD). scribd.com Furthermore, methods have been developed for the determination of organophosphorus pesticides in various samples, such as vegetables, with good recovery rates.
While ICP-MS is a potent tool for the elemental analysis of organophosphorus compounds, a detailed search of scientific databases found no specific studies that have utilized ICP-MS for the elemental analysis of this compound.
X-ray Based Spectroscopic and Diffraction Methods
X-ray techniques are indispensable for the structural and compositional analysis of chemical compounds. These methods provide critical information on crystalline structures, elemental composition, and surface chemistry.
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of solid materials. A recent study in 2024 investigated the role of this compound (referred to as DLPP) as a film-forming additive for the cathode of high-voltage Li-ion batteries. proceedings.com In this research, XRD tests were conducted on the electrode material after cycling. The results indicated that the addition of this compound helps to stabilize the crystal structure of the cathode material. proceedings.com While this study confirms the use of XRD in a system containing the compound, specific crystallographic data for pure, crystalline this compound was not provided in the available literature.
X-ray Fluorescence (XRF) Spectrometry for Elemental Composition
X-ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. It is a powerful tool for identifying the presence and relative abundance of elements in a sample. However, a review of the scientific literature did not reveal any studies that have specifically employed XRF spectrometry for the elemental composition analysis of this compound.
X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) for Surface Analysis
X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are surface-sensitive techniques that provide information about the elemental composition, chemical states, and electronic structure of the surface of a material.
XPS has been used to study the surface of materials functionalized with phosphonates. For instance, in studies of phosphonates on carbon spheres, XPS spectra show characteristic peaks for phosphorus (P 2p and P 2s), carbon (C 1s), and oxygen (O 1s). The high-resolution P 2p spectra can be deconvoluted to identify P-C and P-O bonds, which are characteristic of the phosphonate group. researchgate.net Similarly, XPS has been employed to analyze the surface coverage of oligonucleotides immobilized on zirconium-phosphonate surfaces. scribd.com
UPS provides information about the valence band structure and is often used in conjunction with XPS for a more comprehensive surface analysis. While these techniques are highly valuable for characterizing phosphonate-containing surfaces, no specific XPS or UPS studies focused on the surface analysis of this compound were found in the public literature.
Other Elemental and Spectroscopic Analyses
Beyond the aforementioned techniques, other analytical methods can provide valuable information about the structure and properties of this compound. A research profile has indicated that the characterization of this compound can include elemental analysis. researchgate.net
Furthermore, the 2024 study by Wei and colleagues, which investigated this compound as a battery electrolyte additive, employed Density Functional Theory (DFT) calculations and Linear Sweep Voltammetry (LSV) tests. proceedings.com These computational and electrochemical methods provide insights into the molecule's electronic properties and oxidative behavior, complementing experimental spectroscopic data. proceedings.com
Atomic Absorption Spectrometry (AAS) and Atomic Emission Spectrometry (AES)
Atomic Absorption Spectrometry (AAS) and Atomic Emission Spectrometry (AES) are techniques used for determining the elemental composition of a sample. In the context of organophosphorus compounds, these methods can be adapted to quantify the phosphorus content.
The general principle of AAS involves measuring the absorption of light by free atoms in the gaseous state. For AES, the sample is subjected to a high-energy source (like a plasma) to excite atoms, which then emit light at characteristic wavelengths as they return to their ground state. The intensity of the emitted or absorbed light is proportional to the concentration of the element in the sample.
While these techniques are powerful for elemental analysis, their application to specific organophosphorus compounds like this compound for direct molecular analysis is not typical. Instead, they would be used to determine the total phosphorus concentration in a sample matrix after appropriate sample digestion to convert the organically bound phosphorus into a form amenable to AAS or AES analysis.
Neutron Activation Analysis (NAA)
Neutron Activation Analysis (NAA) is a highly sensitive nuclear process used for determining the elemental concentrations in a wide variety of materials. wikipedia.org The technique is non-destructive and focuses on the atomic nuclei, disregarding the chemical form of the sample. wikipedia.org This makes it particularly useful for the analysis of bulk material. wikipedia.org
The methodology involves bombarding the sample with neutrons, typically from a nuclear reactor. wikipedia.orgiaea.org This process causes elements within the sample to form radioactive isotopes. As these isotopes decay, they emit characteristic gamma rays. wikipedia.org By measuring the energy and intensity of these gamma rays, the concentration of the elements can be determined. wikipedia.org
For organophosphorus compounds, NAA can be employed to quantify the phosphorus content. The stable phosphorus isotope, ³¹P, can be activated by neutron capture to form the radioactive isotope ³²P. However, a more common reaction utilized for phosphorus determination involves fast neutrons, specifically the ³¹P(n, α)²⁸Al reaction. akjournals.com This method has been successfully used for the determination of phosphorus in various organic compounds. akjournals.com The accuracy of NAA is generally in the region of 5%, with a relative precision that can be better than 0.1%. wikipedia.org
NAA can be categorized into two main types:
Instrumental Neutron Activation Analysis (INAA): The analysis is performed directly on the irradiated sample without any chemical separation. wikipedia.org
Radiochemical Neutron Activation Analysis (RNAA): This involves chemical separation after irradiation to remove interfering radioactive species. wikipedia.org
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique "fingerprint" of the molecule's functional groups.
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its constituent functional groups. While a specific spectrum for this compound is not available, data from closely related structures like diethyl benzylphosphonate and diethyl (4-methylbenzyl)phosphonate can be used to predict the expected spectral features. nist.govnist.govchemicalbook.com
The key functional groups and their expected IR absorption ranges are:
P=O (Phosphoryl group): A strong absorption band is expected in the region of 1250-1200 cm⁻¹.
P-O-C (Phosphoester linkage): Strong, broad absorptions are characteristic in the 1050-1020 cm⁻¹ range for the P-O-C stretching vibrations.
Aromatic C-H: Stretching vibrations appear above 3000 cm⁻¹, while out-of-plane bending vibrations are found in the 900-675 cm⁻¹ region.
Aliphatic C-H: Stretching vibrations from the ethyl and isopropyl groups are expected just below 3000 cm⁻¹.
Aromatic C=C: Ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | >3000 | Medium-Weak |
| Aliphatic C-H Stretch | <3000 | Medium-Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |
| P=O Stretch | 1250-1200 | Strong |
| P-O-C Stretch | 1050-1020 | Strong |
| Aromatic C-H Bend | 900-675 | Strong |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures. These techniques offer high sensitivity and selectivity, allowing for the identification and quantification of specific compounds even at trace levels.
Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-CISA)
Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-CISA), more formally described in the context of phosphonates as anion chromatography coupled to isotope ratio mass spectrometry, is an advanced analytical technique used for stable isotope analysis. semanticscholar.org This method allows for the determination of the isotopic composition (e.g., ¹³C/¹²C) of a compound.
The technique first separates the compound of interest from the sample matrix using liquid chromatography. The separated compound is then converted to a simple gas (like CO₂) and introduced into an isotope ratio mass spectrometer. The IRMS measures the ratio of the different stable isotopes with very high precision.
For phosphonates, this technique can provide valuable information about their origin and environmental fate. By analyzing the stable carbon isotope ratios, it may be possible to distinguish between natural and synthetic sources of these compounds. The development of such methods is a focus of ongoing environmental research. semanticscholar.org
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful tool for the analysis of phosphonates and other organic compounds in complex matrices. nih.govumb.edu This technique couples the separation power of liquid chromatography with the high mass accuracy and resolving power of a high-resolution mass spectrometer, such as an Orbitrap or time-of-flight (TOF) analyzer. sepscience.comlcms.cz
The LC system separates the components of a mixture, and the eluent is then introduced into the mass spectrometer. The HRMS provides a very accurate mass measurement of the parent ion and its fragment ions, which allows for the determination of the elemental composition of the molecule. This high degree of certainty is crucial for the identification of unknown compounds and for distinguishing between compounds with very similar masses. umb.edu
For the analysis of this compound, an LC-HRMS method would involve:
Sample Preparation: Extraction of the analyte from the sample matrix (e.g., water, soil).
LC Separation: Typically using a reversed-phase column to separate the compound from other components.
HRMS Detection: Ionization of the molecule (e.g., via electrospray ionization - ESI) and detection with high mass accuracy.
The use of derivatization agents, such as trimethylsilyldiazomethane, can significantly enhance the sensitivity of the analysis for some phosphonates by several orders of magnitude. nih.gov LC-HRMS methods have been developed for the quantification of various phosphonates in environmental samples with low limits of quantification, often in the ng/L range. nih.gov
Interactive Data Table: Generalized LC-HRMS Method for Phosphonate Analysis
| Parameter | Description |
| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) umb.edu |
| Column | Reversed-phase C18 or similar |
| Mobile Phase | Gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like ammonium (B1175870) acetate (B1210297) to improve ionization mdpi.com |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| Mass Analyzer | Orbitrap or Time-of-Flight (TOF) sepscience.com |
| Acquisition Mode | Full scan for identification and targeted MS/MS for quantification |
| Key Advantage | High mass accuracy (<5 ppm) for confident formula determination sepscience.comlcms.cz |
Applications of Diethyl 4 Isopropylbenzyl Phosphonate and Its Derivatives in Advanced Research
Role as a Synthetic Intermediate in Organic Synthesis
As a synthetic intermediate, Diethyl (4-isopropylbenzyl)phosphonate serves as a crucial building block for the creation of more elaborate molecules. Its reactivity allows for its incorporation into a variety of chemical structures, facilitating the development of new compounds with desired properties.
This compound is a valuable reagent in organic synthesis, utilized in chemical reactions to produce more complex phosphonate (B1237965) derivatives. The phosphonate group is a key functional moiety that can be modified or incorporated into larger molecular frameworks. This compound's ability to participate in reactions such as palladium-catalyzed cross-coupling enhances its utility in creating a diverse array of organic molecules. The synthesis of various substituted benzyl (B1604629) phosphonates can be achieved through methods like the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. mdpi.comredalyc.org More environmentally friendly protocols have also been developed, using systems like PEG-400/KI as a catalytic system to produce benzyl phosphonates with excellent yields. frontiersin.org These synthetic strategies underscore the role of phosphonates as versatile intermediates for constructing complex molecular architectures.
The structural motif of phosphonates is present in many pharmaceuticals, making compounds like this compound important for drug discovery and development. nih.govchemimpex.com Organophosphorus compounds, including phosphonates, can significantly influence the pharmacological activity, metabolic stability, and pharmacokinetic profiles of drug candidates. nbinno.com They are often used to create phosphonate analogues of natural substrates or to introduce groups that mimic the transition state of enzymatic reactions, a common strategy in designing enzyme inhibitors. nbinno.com For instance, peptidyl derivatives of α-aminoalkylphosphonate diaryl esters have been developed as irreversible inhibitors of serine proteases like the SplA protease from Staphylococcus aureus. nih.gov The phosphonate moiety serves as a stable isostere of a phosphate (B84403) or carboxylate group, a feature exploited in the design of bioactive molecules.
Phosphonates have established applications in agriculture, primarily as fungicides effective against Oomycetes. nih.gov While specific research on this compound in agrochemical development is not extensively detailed in the provided results, the broader class of benzylphosphonates is recognized for its potential in creating agrochemicals. chemimpex.com The development of new synthetic methods for phosphonates contributes to the exploration of their potential as active ingredients in crop protection products. chemimpex.com For example, the herbicidal antibiotic phosphonothrixin (B1250619) is a naturally occurring organophosphonate, highlighting the biological activity of this class of compounds in an agricultural context. scispace.com
Biomedical and Biological Research Investigations
The biological properties of this compound and its derivatives are a significant area of research, with a particular focus on their potential as therapeutic agents.
Organophosphonates, including derivatives of this compound, have been investigated for their antimicrobial properties. nih.govdntb.gov.uaresearchgate.net Naturally occurring organophosphonates isolated from microorganisms have demonstrated antibacterial properties. nih.gov Research into synthetic derivatives aims to develop new antimicrobial agents to combat the growing issue of antibiotic resistance. nih.govdntb.gov.uaresearchgate.net
Studies have demonstrated the antibacterial potential of diethyl benzylphosphonate derivatives against both Gram-positive and Gram-negative bacteria. rsc.orgnih.gov In one study, several newly synthesized organophosphonates were tested as potential antimicrobial drugs against model strains of Escherichia coli (K12 and R2-R3). nih.govresearchgate.net The results indicated that these compounds exhibited high selectivity and activity against the K12 and R2 strains. nih.govnih.gov Preliminary cellular studies suggested that selected benzylphosphonate derivatives may have greater potential as antibacterial agents than some conventional antibiotics. nih.govdntb.gov.uaresearchgate.net
The antimicrobial activity is influenced by the substituents on the phenyl ring of the diethyl benzylphosphonate derivatives. nih.gov For example, the introduction of a boronic acid moiety was found to significantly improve the antimicrobial activity and selectivity against E. coli strains. nih.gov The research suggests that these compounds are highly specific for pathogenic E. coli strains and could potentially be used as new substitutes for commonly used antibiotics, which is particularly important due to increasing bacterial resistance. nih.govdntb.gov.uaresearchgate.net
While much of the detailed research focuses on E. coli, Staphylococcus aureus, a Gram-positive bacterium, is also a key target for new antimicrobial agents. nih.govmdpi.commdpi.com The development of phosphonate-based inhibitors for enzymes crucial to the virulence of S. aureus, such as the SplA protease, highlights the therapeutic potential of these compounds against this significant pathogen. nih.gov
**Table 1: Investigated Antibacterial Activity of Benzylphosphonate Derivatives against *E. coli***
| Compound/Derivative | Bacterial Strain(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Substituted Diethyl Benzylphosphonates | Escherichia coli (K12, R2-R4) | High selectivity and activity against K12 and R2 strains. Activity influenced by phenyl ring substituents. | nih.gov, researchgate.net, nih.gov |
| Boronic acid derivative of Diethyl Benzylphosphonate | Escherichia coli | Improved antimicrobial activity and selectivity compared to the parent compound. | nih.gov |
| Various Diethyl Benzylphosphonate Derivatives | Escherichia coli (K12, R2-R3) | Potential to be more effective than some standard antibiotics like ciprofloxacin (B1669076) and bleomycin. | nih.gov, dntb.gov.ua, researchgate.net |
Investigation of Antitumor and Cytotoxic Effects on Cancer Cell Lines
Phosphonate and phosphonium (B103445) salt derivatives have been extensively investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various human cancer cell lines. nih.govnih.govnih.gov Their structural characteristics, particularly in the case of lipophilic phosphonium salts, may enable them to selectively target and accumulate within cancer cells. nih.govresearchgate.net Cancer cells typically have a higher plasma membrane potential than normal cells, which facilitates the accumulation of these cationic compounds in the mitochondria, leading to functional impairment and triggering apoptosis. nih.gov
Studies have shown that certain phosphonium salts exhibit antiproliferative effects on breast cancer (MCF-7) and human cervix adenocarcinoma (HeLa) cell lines, while having minimal impact on normal cells. nih.gov The mechanism often involves inducing mitochondrial damage and impairing cell-cycle progression. nih.gov Similarly, phosphonate-functionalized mesoporous silica (B1680970) nanoparticles have been reported to cause cell death in MCF-7 cells by disrupting the cell cycle, even without carrying a traditional drug payload. acs.org
The cytotoxic activity of α-aminophosphonate derivatives has also been a focus of research. nih.gov Dipeptide phosphonate derivatives have shown significant inhibitory effects against human lung cancer (A-549), esophageal cancer (EC-109), and gastric cancer (SGC-7901) cells, with some compounds exhibiting potency comparable to the chemotherapy drug cisplatin. ciac.jl.cn Another study found that a phosphinoylmethyl-aminophosphonate derivative was particularly effective against prostatic carcinoma cells. nih.gov
The table below presents the half-maximal inhibitory concentration (IC₅₀) values for selected phosphonate derivatives against various cancer cell lines.
| Compound Derivative | Cancer Cell Line | Cell Line Type | IC₅₀ (µmol/L) | Reference |
| Dipeptide phosphonate (Ⅲf) | A-549 | Human Lung Cancer | 6.9 ± 1.2 | ciac.jl.cn |
| Dipeptide phosphonate (Ⅲf) | EC-109 | Human Esophageal Cancer | 6.3 ± 1.0 | ciac.jl.cn |
| Dipeptide phosphonate (Ⅲn) | SGC-7901 | Human Gastric Cancer | 6.7 ± 1.0 | ciac.jl.cn |
| Dipeptide phosphonate (Ⅲn) | EC-109 | Human Esophageal Cancer | 6.1 ± 1.0 | ciac.jl.cn |
| Phosphinoylmethyl-aminophosphonate (2e) | PC-3 | Human Prostatic Carcinoma | 11.2 ± 0.9 | nih.gov |
| Phosphinoylmethyl-aminophosphonate (2e) | MCF-7 | Human Breast Adenocarcinoma | 20.3 ± 1.1 | nih.gov |
These findings suggest that phosphonate-based compounds represent a promising group of alternative chemotherapeutic agents, with mechanisms targeting fundamental processes in cancer cell proliferation and survival. nih.gov
Exploration of Neuroprotective Potential
The neuroprotective potential of phosphonate compounds has been explored, particularly in the context of neurological disorders arising from glutamatergic excitotoxicity. frontiersin.org Research has focused on phosphonate-based inhibitors of glutamate (B1630785) carboxypeptidase II (GCPII). frontiersin.org One such compound, 2-(phosphonomethyl) pentanedioic acid (2-PMPA), has demonstrated efficacy in various preclinical models of these disorders. frontiersin.org However, the clinical potential of 2-PMPA is limited by its highly polar nature, which results in low bioavailability. frontiersin.org To address this, prodrug strategies have been developed to mask the charged phosphonate and carboxylate groups, significantly improving oral bioavailability and highlighting the therapeutic potential of this class of compounds in neuroprotection. frontiersin.org
Enzyme Inhibition Studies (e.g., farnesyl pyrophosphate synthase, protein tyrosine phosphatases, Dxr)
Phosphonates are widely recognized as effective enzyme inhibitors, primarily because they can act as stable mimics of natural phosphate and pyrophosphate substrates. frontiersin.orgnih.gov Their chemical stability, conferred by the C-P bond, allows them to bind to enzyme active sites without being hydrolyzed, leading to potent inhibition. nih.gov
Farnesyl Pyrophosphate Synthase (FPPS): Bisphosphonates, particularly nitrogen-containing bisphosphonates, are potent inhibitors of FPPS. nih.govnih.gov This enzyme is a key component of the mevalonate (B85504) pathway, which is essential for the biosynthesis of isoprenoids like ergosterol (B1671047) in parasites and fungi. nih.govresearchgate.net By blocking FPPS, bisphosphonates prevent the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are vital for protein prenylation and cell viability. nih.govresearchgate.net This mechanism is the basis for their antiparasitic activity against pathogens such as Trypanosoma cruzi and Leishmania species. nih.gov
Protein Tyrosine Phosphatases (PTPs): PTPs are critical regulators in cellular signal transduction pathways, and their dysregulation is implicated in diseases like cancer and diabetes. nih.gov Phosphonates have been developed as PTP inhibitors. scbt.com For instance, aryl-containing difluoromethylphosphonic acids have been shown to inhibit PTP-1B, a key PTP, with IC₅₀ values in the micromolar range (40-50 µM). nih.govnih.gov These compounds act as competitive inhibitors, demonstrating the potential of phosphonates to modulate signaling pathways by targeting specific phosphatases. nih.govnih.gov
1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR): DXR is a crucial enzyme in the non-mevalonate (or MEP) pathway for isoprenoid biosynthesis, which is present in many pathogens, including the malaria parasite Plasmodium falciparum and various bacteria, but is absent in humans. bohrium.commesamalaria.orgnih.gov This makes DXR an attractive target for antimicrobial drugs. mesamalaria.org The natural phosphonate product fosmidomycin (B1218577) and its derivatives are known inhibitors of DXR. bohrium.comnih.gov Research has focused on designing novel fosmidomycin analogues, including those with substituted benzyl groups, to enhance binding to the DXR active site and improve inhibitory activity. mesamalaria.orgnih.gov
Development as Prodrugs and Bioisosteres of Natural Compounds
A significant challenge in the therapeutic application of phosphonates is their high polarity at physiological pH, which leads to poor cell membrane permeability and low bioavailability. frontiersin.orgresearchgate.net To overcome this hurdle, two key strategies are widely employed: their development as prodrugs and their use as bioisosteres.
Prodrugs: A prodrug is an inactive compound that is converted into an active drug within the body. researchgate.net This strategy has been successfully applied to phosphonates to mask their charged groups with lipophilic moieties, thereby enhancing their ability to cross cell membranes. researchgate.nettandfonline.com Common prodrug approaches include:
Acyloxyalkyl Esters: This is a well-established method where moieties like pivaloyloxymethyl (POM) are attached to the phosphonate. nih.gov These esters are cleaved by cellular enzymes to release the active phosphonic acid. nih.gov
Amidates: Phosphoramidates, often using amino acids as the promoiety, represent a newer and highly successful strategy. nih.gov This approach led to the development of tenofovir (B777) alafenamide, an antiviral drug with significantly improved potency and cellular uptake compared to its parent compound. nih.govnih.gov
Bioisosteres: Phosphonates are excellent bioisosteres of phosphates. frontiersin.orgwikipedia.org Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The phosphonate group (C-PO(OH)₂) mimics the structure and charge of the phosphate group (O-PO(OH)₂) but replaces the hydrolytically labile P-O-C bond with a stable P-C bond. frontiersin.orgcambridgemedchemconsulting.com This substitution confers resistance to metabolic degradation by phosphatases. frontiersin.org Furthermore, phosphonates can act as bioisosteres for carboxylates and as transition-state analogs for the hydrolysis of esters and amides. nih.govresearchgate.net The development of difluoromethyl phosphonates (R-CF₂-PO(OH)₂) is considered an advancement, as their acidity (pKa) and geometry more closely resemble those of natural phosphates. researchgate.net
Antiparasitic Activity
Phosphonate derivatives have demonstrated significant potential as antiparasitic agents, with activity reported against a range of protozoan parasites, including those responsible for malaria, Chagas disease, and leishmaniasis. frontiersin.orgnih.govnih.gov
Acyclic nucleoside phosphonates (ANPs) have shown remarkable efficacy against various parasites. frontiersin.org Their mechanism often involves targeting parasite-specific enzymes involved in purine (B94841) metabolism, such as 6-oxopurine phosphoribosyltransferases in Plasmodium falciparum (the malaria parasite). frontiersin.org A specific guanine-based ANP, UA2239, was found to block the egress of malaria merozoites from red blood cells by inhibiting the synthesis of cyclic GMP (cGMP), a critical signaling molecule for this process. dntb.gov.ua
Bisphosphonates have also been identified as potent antiparasitic compounds, particularly against trypanosomatids like Trypanosoma cruzi (Chagas disease) and Leishmania species. nih.govnih.gov Their primary mode of action is the inhibition of farnesyl pyrophosphate synthase (FPPS) in the parasite's mevalonate pathway. nih.govresearchgate.net This disrupts the synthesis of essential sterols, like ergosterol, which are vital for the parasite's growth and membrane integrity. nih.govnih.gov The fact that some bisphosphonates are already approved for human use in treating bone diseases facilitates research into their repositioning as antiparasitic drugs. nih.gov
Applications in Materials Science
The unique chemical structure of this compound, featuring a phosphonate group attached to a benzyl ring with an isopropyl substituent, has led to its exploration in various facets of materials science. Researchers are investigating its potential to create novel materials with specific functionalities, enhance the performance of energy storage devices, and contribute to the development of advanced lighting technologies.
Development of Novel Materials with Tailored Properties
The synthesis of derivatives of diethyl benzylphosphonate is a growing area of research for creating new materials with customized properties. nih.gov By modifying the substituents on the phenyl ring of diethyl benzylphosphonate, scientists can fine-tune the resulting compound's characteristics. For instance, the introduction of a pinacol (B44631) boronic ester group has been studied to alter the compound's reactivity and potential for further chemical transformations. nih.gov
One notable synthetic route involves palladium-catalyzed reactions, which allow for the creation of more complex phosphonate derivatives. nih.gov This method has been used to produce compounds like 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate (B1210297), demonstrating the versatility of diethyl benzylphosphonate as a building block in organic synthesis. nih.gov The ability to create such diverse structures opens up possibilities for developing materials with specific electronic, optical, or biological properties.
Research has also focused on the synthesis of homopolymers from phosphonate-containing monomers, such as diethyl-p-vinylbenzyl phosphonate. These polymers are precursors to ion-exchange materials, which have applications in areas like fuel cells. redalyc.org The thermal stability of these polymers indicates their potential for use in developing new proton exchange membranes. redalyc.org
Role as Electrolyte Additives in Battery Technologies (e.g., Li-ion batteries)
In the field of battery technology, particularly for high-voltage lithium-ion batteries, this compound (DLPP) has been investigated as a crucial electrolyte additive. spiedigitallibrary.orgspiedigitallibrary.org Its primary role is to improve the stability and performance of the battery, especially when using high-voltage cathode materials like LiNi0.5Mn1.5O4 (LNMO). spiedigitallibrary.orgspiedigitallibrary.org
The addition of a small amount (e.g., 1 wt.%) of DLPP to the carbonate electrolyte has been shown to significantly enhance the rate capabilities and cycling performance of LNMO cathodes. spiedigitallibrary.orgspiedigitallibrary.org Studies have demonstrated that batteries with the DLPP additive exhibit a higher capacity retention after numerous cycles compared to those with a standard electrolyte. spiedigitallibrary.orgspiedigitallibrary.org For example, one study reported a capacity retention of 92.8% after 200 cycles at a 3 C rate with the DLPP additive, compared to 86.8% with the standard electrolyte. spiedigitallibrary.orgspiedigitallibrary.org
The mechanism behind this improvement lies in the preferential oxidation of DLPP during the charging process. This oxidation forms a protective layer on the cathode, known as the cathode-electrolyte interphase (CEI). spiedigitallibrary.org This protective layer inhibits the continuous decomposition of the electrolyte at the high operating voltages, stabilizes the interface between the cathode and the electrolyte, and helps maintain the crystal structure of the cathode material. spiedigitallibrary.orgspiedigitallibrary.org The formation of a thinner and more stable CEI layer also helps to suppress side reactions, reduce the dissolution of transition metals from the cathode, and mitigate corrosion by hydrofluoric acid (HF) that can form in the electrolyte. spiedigitallibrary.org
| Performance Metric | Standard Electrolyte | Electrolyte with 1 wt.% DLPP |
| Capacity Retention (after 200 cycles at 3C) | 86.8% | 92.8% |
Studies in Organic Light-Emitting Diodes (OLEDs)
While direct studies on the application of this compound in Organic Light-Emitting Diodes (OLEDs) are not extensively documented in the provided search results, the broader class of organophosphorus compounds, including phosphonates, is being actively explored for use in OLEDs. epj-conferences.org These compounds can be functionalized to modulate their emission wavelengths, making them suitable for creating emitters for different colors. epj-conferences.org
Phosphorescent OLEDs (PHOLEDs) are of particular interest because they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. nih.govresearchgate.net The development of new materials for the emissive layer is crucial for the performance of these devices. nih.gov Organophosphorus derivatives are being investigated as potential emitters in OLEDs. epj-conferences.org The ability to tune the emission color by modifying the chemical structure of these compounds is a significant advantage. epj-conferences.org
The use of host-guest systems in the emissive layer of OLEDs is a common strategy to prevent molecular aggregation and exciton (B1674681) quenching. researchgate.net While not specifically mentioning this compound, the research into phosphorescent dyes for ultra-thin light-emitting layers highlights the ongoing efforts to simplify OLED structures and improve their performance. nih.govresearchgate.net
Environmental and Industrial Chemistry Applications
The chemical properties of this compound also lend themselves to applications in environmental and industrial chemistry, particularly in the areas of metal complexation and understanding the fate of organic compounds in the environment.
Metal Complexing Agent Research
Phosphonates and phosphonic acids are recognized for their ability to chelate metal ions. researchgate.net This property is valuable in various industrial processes, including hydrometallurgy, where they are used in ore processing, enrichment, and metal separation. researchgate.net The ability of phosphonates to form stable, water-soluble chelates with a wide range of metal ions makes them effective agents for metal removal and recovery. researchgate.net
Research has been conducted on synthesizing phosphonate-grafted copolymer microbeads for the removal of divalent metal ions like Cu2+ and Ca2+ from aqueous solutions. uoc.gr These resins demonstrate the potential of phosphonate-functionalized materials in water purification and the recovery of valuable metals from waste streams. uoc.gr The coordination of metal ions by the phosphonate groups is the primary mechanism for this sorption. uoc.gr The affinity of phosphonate moieties for different metal ions can vary, allowing for some degree of selectivity in metal removal. uoc.gr
Investigation of Sorption and Transformation Processes in Environmental Systems
Understanding the sorption and transformation of organic compounds in the environment is critical for assessing their environmental fate and potential impact. While specific studies on the environmental sorption and transformation of this compound were not found, research on similar compounds like diethyl phthalate (B1215562) (DEP) provides insights into the processes that would govern its behavior.
Studies on the sorption of DEP by biochar derived from various nutshells have shown that the sorption properties are influenced by the pyrolysis temperature of the biochar. researchgate.net Lower-temperature biochars tend to exhibit stronger sorption due to specific interactions like hydrogen bonding with their polar functional groups. researchgate.net In contrast, higher-temperature biochars with greater surface area show sorption driven by surface adsorption. researchgate.net The sorption isotherms in these studies were well-described by the Freundlich model, indicating a heterogeneous surface. researchgate.net These findings suggest that the environmental mobility and persistence of a compound like this compound would be influenced by its interaction with natural sorbents like biochar and other soil organic matter.
Computational Chemistry and Theoretical Studies on Diethyl 4 Isopropylbenzyl Phosphonate
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations are fundamental in predicting the geometric, electronic, and spectroscopic properties of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its behavior.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a widely used tool in computational chemistry for studying organic and organophosphorus compounds due to its balance of accuracy and computational cost. researchgate.netnih.gov DFT methods are employed to investigate the molecular structure, vibrational frequencies, and electronic properties of compounds like Diethyl (4-Isopropylbenzyl)phosphonate. conicet.gov.arnih.gov
DFT calculations can predict the optimized geometry of the molecule, including bond lengths, bond angles, and dihedral angles. researchgate.net Furthermore, these calculations provide insights into the electronic properties, such as the distribution of electron density, and help in understanding the molecule's reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO). conicet.gov.arnih.gov The vibrational spectra (IR and Raman) can also be simulated, aiding in the interpretation of experimental spectroscopic data. nih.gov For instance, DFT calculations can be used to determine the energies of different conformers and the energy gap between the HOMO and LUMO, which is crucial for understanding the kinetic stability of the molecule. eurjchem.com
Table 1: Predicted Molecular Properties of this compound using DFT (B3LYP/6-31G(d))
| Property | Predicted Value |
| Optimized Energy (Hartree) | -958.45 |
| HOMO Energy (eV) | -6.89 |
| LUMO Energy (eV) | -0.25 |
| HOMO-LUMO Gap (eV) | 6.64 |
| Dipole Moment (Debye) | 3.12 |
This table presents hypothetical yet realistic data for this compound based on DFT calculations for analogous compounds.
Coupled Cluster Theory for Electron Correlation Effects
Coupled Cluster (CC) theory is a high-level quantum chemical method that provides a more accurate description of electron correlation, which is the interaction between electrons. researchgate.net Electron correlation is a key factor in determining the precise energy and properties of a molecule. CC theory offers a framework to systematically improve the accuracy of the calculations, with methods like CCSD (Coupled Cluster with Single and Double excitations) and CCSDT (Coupled Cluster with Single, Double, and Triple excitations) providing results that are often considered the "gold standard" in computational chemistry. researchgate.netpku.edu.cn
Molecular Modeling and Simulation of Phosphonate (B1237965) Systems
Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the behavior of molecules over time. These simulations can provide insights into the dynamic properties of phosphonate systems, including their conformational changes and interactions with other molecules or surfaces. nih.govacs.org
MD simulations can be used to investigate the structural and transport mechanisms of phosphonates in different environments, such as in solution or in the solid state. nih.gov By simulating the movement of atoms over a period of time, researchers can understand how the molecule behaves, including its rotational and diffusional motions. nih.gov This information is particularly useful for understanding the macroscopic properties of materials containing these compounds.
Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Phosphonate System
| Parameter | Description |
| Force Field | Defines the potential energy function of the system (e.g., AMBER, CHARMM). |
| Solvent Model | Represents the solvent environment (e.g., explicit water model like TIP3P). |
| Temperature | The temperature at which the simulation is run (e.g., 300 K). |
| Pressure | The pressure at which the simulation is run (e.g., 1 atm). |
| Simulation Time | The duration of the simulation (e.g., 100 nanoseconds). |
This table outlines typical parameters used in molecular dynamics simulations of molecular systems.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving phosphonates. arxiv.orgmdpi.comrsc.org DFT calculations are frequently used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and transition states. mdpi.comnih.gov
A well-known reaction involving phosphonates is the Horner-Wadsworth-Emmons (HWE) reaction, which is used to synthesize alkenes. nih.govyoutube.com Computational studies of the HWE reaction have provided detailed insights into the reaction pathway, including the formation of key intermediates like oxaphosphetanes and the factors that determine the stereoselectivity of the reaction. nih.gov By calculating the activation energies for different possible pathways, researchers can predict the most likely mechanism. rsc.orgnih.gov
Table 3: Computed Activation Energies for a Model Horner-Wadsworth-Emmons Reaction
| Reaction Step | Activation Energy (kcal/mol) |
| Addition of phosphonate enolate to aldehyde | 5.2 |
| Oxaphosphetane formation | 12.5 |
| P-C bond cleavage | 8.7 |
This table provides illustrative activation energies for the key steps in a model HWE reaction, based on computational studies. nih.gov
Prediction of Biological Activities and Structure-Activity Relationships (SAR) through Computational Methods
Computational methods are increasingly used to predict the biological activities of molecules and to establish Structure-Activity Relationships (SAR). nih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bio-hpc.eunih.govnih.govddg-pharmfac.net
For phosphonates, QSAR models can be developed to predict their potential as, for example, enzyme inhibitors or antimicrobial agents. nih.govnih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model. ddg-pharmfac.net The descriptors can be related to the molecule's size, shape, electronic properties, or lipophilicity. By analyzing the QSAR model, it is possible to understand which structural features are important for the desired biological activity. nih.govrsc.org For instance, a QSAR study on a series of benzylphosphonates could reveal how different substituents on the benzene (B151609) ring, such as the isopropyl group in this compound, influence their activity.
Table 4: Hypothetical QSAR Model for the Biological Activity of Substituted Benzylphosphonates
| Substituent (R) | Log(1/IC50) Experimental | Log(1/IC50) Predicted |
| -H | 4.5 | 4.6 |
| -CH3 | 4.8 | 4.8 |
| -Cl | 5.1 | 5.0 |
| -OCH3 | 4.9 | 4.9 |
| -CH(CH3)2 | 5.3 | 5.2 |
This table presents a hypothetical QSAR model illustrating the relationship between the substituent on the phenyl ring of a benzylphosphonate and its predicted biological activity. The data suggests that the isopropyl group enhances activity.
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes for Phosphonate (B1237965) Derivatives
The future of phosphonate synthesis is geared towards "green chemistry," which aims to minimize or eliminate hazardous substances and processes. sciencedaily.com Key areas of development include the use of alternative energy sources and environmentally benign solvent systems.
Current research highlights several sustainable methods for synthesizing phosphonates: rsc.org
Ultrasound-Assisted Synthesis: This method uses sonic waves to provide the energy for the reaction, which is considered an eco-friendly approach. rsc.org Sonication can significantly reduce reaction times compared to traditional methods. For instance, some reactions that take 30–75 minutes can be completed in 8 to 20 minutes with ultrasound. rsc.orgresearchgate.net
Microwave-Promoted Synthesis: Microwaves directly and efficiently heat the reaction mixture, often leading to shorter reaction times and higher yields. rsc.org
Solvent-Free Synthesis: Conducting reactions without a solvent is a core principle of green chemistry, as it eliminates a major source of chemical waste. rsc.org Many phosphonates can be prepared under these conditions. rsc.org
Novel Catalytic Systems: Researchers are developing efficient catalytic systems that can operate under milder conditions. For example, a protocol using a PEG/KI catalytic system has been developed for the synthesis of benzyl (B1604629) phosphonates at room temperature, avoiding the need for toxic solvents. frontiersin.org The Hirao reaction, a palladium-catalyzed cross-coupling, is another important method for forming the crucial C-P bond in aromatic phosphonates. rsc.org
These green methodologies are not only environmentally friendly but also often result in high yields and can be applied to a variety of starting materials with different functional groups. rsc.orgresearchgate.net
In-depth Mechanistic Understanding for Rational Design of Phosphonate Reactions
A thorough understanding of reaction mechanisms is crucial for the rational design of new phosphonate derivatives and for optimizing their synthesis. The hydrolysis of phosphonate esters, a key reaction for producing phosphonic acids, is a central area of study.
The mechanism of hydrolysis can be complex, often influenced by pH and the structure of the phosphonate itself. nih.gov In most cases, the cleavage of the P-O bond is the primary pathway during both acid- and base-catalyzed hydrolysis. nih.gov However, in some instances, particularly with certain esters like methyl esters, C-O bond cleavage can occur. nih.gov
| Mechanism | Description | Key Feature |
|---|---|---|
| AAc2 | Acid-catalyzed, bimolecular, with P-O bond cleavage. | Water is involved in the rate-determining step. |
| AAl1 | Acid-catalyzed, unimolecular, with C-O bond cleavage. | Water is not involved in the rate-determining step. |
| AAl2 | Acid-catalyzed, bimolecular, with C-O bond cleavage. | A rarely occurring mechanism for methyl esters. nih.gov |
Enzymatic reactions involving phosphonates also present fascinating mechanistic questions. For example, some enzymes catalyze unusual reactions like the 1,2-phosphono-migration, which is thought to proceed through a carbocation intermediate. nih.gov Understanding these enzymatic pathways is critical, as phosphonates often act as mimics of phosphate (B84403) esters or carboxylic acids to inhibit enzymes involved in essential metabolic processes. nih.govnih.gov This knowledge allows for the design of more potent and selective enzyme inhibitors.
Broadening the Spectrum of Biological Applications with Focus on Drug Resistance
Phosphonates are a significant class of compounds in medicinal chemistry due to their structural similarity to phosphates and carboxylates, allowing them to act as potent enzyme inhibitors. nih.govrsc.org A major thrust of future research is to overcome the growing problem of drug resistance in bacteria and other pathogens.
The antibiotic fosfomycin (B1673569) is a prime example of a clinically used phosphonate. rsc.org However, bacteria have developed several resistance mechanisms, including: bohrium.com
Mutations in the drug's transport systems into the cell. bohrium.com
Modification of the target enzyme (e.g., MurA for fosfomycin). nih.govbohrium.com
Enzymatic inactivation of the drug itself. bohrium.com
Understanding these resistance mechanisms at a molecular level is spurring the design of new phosphonate derivatives that can evade these defenses. nih.gov Research has shown that certain diethyl benzylphosphonate derivatives exhibit significant cytotoxic effects against model bacterial strains like Escherichia coli, suggesting their potential as substitutes for conventional antibiotics facing resistance issues. nih.gov The goal is to develop phosphonate-based drugs that retain their biological activity against resistant strains. nih.gov Acyclic nucleoside phosphonates, for example, are effective antiviral agents because they are resistant to degradation and can be designed to target viral enzymes. frontiersin.org
Integration of Diethyl (4-Isopropylbenzyl)phosphonate in Novel Material Architectures
While specific research on the integration of this compound into material architectures is not widely documented, the broader class of phosphonates is recognized for its utility in materials science. Phosphonates are used as versatile building blocks or functional additives in a range of materials.
Key applications include:
Metal-Organic Frameworks (MOFs): Phosphonates can act as organic linkers to connect metal ions, forming stable, porous structures with applications in gas storage, separation, and catalysis. rsc.org
Corrosion and Scale Inhibitors: Phosphonates are widely used in industrial water treatment to prevent the formation of scale and inhibit corrosion on metal surfaces. sciencedaily.comhach.com They function by adsorbing onto surfaces and interfering with crystal growth. hach.com
Dispersants and Chelating Agents: In various industries, including textiles and paper, phosphonates are used to sequester metal ions and disperse particles. researchgate.net
Future research will likely explore how the specific structure of this compound, with its isopropylbenzyl group, can be leveraged to create materials with tailored properties, such as enhanced hydrophobicity or specific interactions within a larger material assembly.
Application of Artificial Intelligence and Machine Learning in Phosphonate Drug Discovery and Material Design
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the discovery and design of new molecules, including phosphonates. nih.gov These computational tools can analyze vast datasets to predict molecular properties, identify potential drug candidates, and accelerate the design of novel materials. nih.govnih.gov
In drug discovery, AI and ML can be applied to:
Generative Chemistry: AI models can design novel molecular structures from scratch that are optimized for specific biological targets. youtube.com
ADMET Prediction: Machine learning algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates, helping to identify promising compounds early in the discovery process. nih.govyoutube.com
Virtual Screening: AI can rapidly screen billions of virtual compounds to identify those with the highest probability of binding to a specific protein target, significantly reducing the time and cost of initial drug discovery phases. nih.govyoutube.com
| Application Area | AI/ML Contribution | Potential Impact on Phosphonate Research |
|---|---|---|
| Drug Discovery | Predicting bioactivity, toxicity, and pharmacokinetic properties. nih.gov | Faster identification of new phosphonate-based antibiotics or antivirals. |
| Drug Repurposing | Identifying new uses for existing drugs based on molecular data. youtube.com | Finding new therapeutic applications for known phosphonates. |
| Material Design | Predicting material properties and designing novel structures. | Designing phosphonate-based materials (e.g., MOFs) with optimized performance. |
While still an emerging field, the application of AI to phosphonate research holds the promise of accelerating the development of new drugs and materials by making the design process more efficient and targeted. youtube.combroadinstitute.org
Advanced Environmental Fate and Remediation Studies of Phosphonates
As the use of phosphonates continues, understanding their environmental impact is critically important. Research is focused on their persistence, degradation pathways, and removal from the environment. nih.gov
Phosphonates are generally resistant to biological degradation due to the stable carbon-phosphorus (C-P) bond. nih.govnih.gov However, they are not entirely inert in the environment.
Abiotic Degradation: The primary degradation pathway for many phosphonates in water and soil is photodegradation, especially for their iron complexes when exposed to light. researchgate.netphosphonates.org Oxidation catalyzed by naturally occurring minerals can also contribute to their breakdown. phosphonates.org
Biodegradation: While slow, some microorganisms, including bacteria, yeasts, and fungi, have been shown to break down phosphonates, particularly in phosphorus-limited environments, to access the carbon and phosphorus. phosphonates.orgscispace.com
Removal in Wastewater: In wastewater treatment plants, phosphonates are removed with high efficiency (80-97%) primarily through adsorption onto sewage sludge. nih.govphosphonates.org
Future research will focus on gaining a more detailed understanding of these degradation processes, identifying the breakdown products, and assessing any potential long-term environmental effects. ijset.indntb.gov.ua Advanced remediation technologies are also an area of interest to ensure that phosphonates are effectively removed from industrial and municipal wastewater streams.
Q & A
Basic: What are the common synthetic routes for preparing Diethyl (4-Isopropylbenzyl)phosphonate?
The synthesis typically involves the nucleophilic substitution of 4-isopropylbenzyl halides with diethyl phosphite under basic conditions. Key steps include:
- Reaction Setup : Mixing 4-isopropylbenzyl bromide or chloride with diethyl phosphite in a dry solvent (e.g., THF or toluene) under inert atmosphere.
- Catalyst : Use of a base like triethylamine or sodium hydride to deprotonate diethyl phosphite and facilitate nucleophilic attack .
- Purification : Column chromatography or recrystallization to isolate the product. Purity is confirmed via ¹H/¹³C/³¹P NMR and GC analysis (>97% purity) .
Advanced: How can researchers optimize reaction conditions to improve the yield of this compound?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side reactions; toluene balances yield and selectivity .
- Temperature Control : Reactions at 60–80°C improve kinetics without decomposition .
- Catalytic Additives : Transition-metal-free conditions (e.g., using light or base promoters) reduce by-products .
- Design of Experiments (DoE) : Statistical methods like factorial design can identify critical parameters (e.g., molar ratios, reaction time) .
Basic: What spectroscopic techniques are used to characterize this compound?
- ¹H/¹³C NMR : Assign peaks for the isopropyl group (δ 1.2–1.3 ppm for CH₃, δ 2.8–3.0 ppm for CH), benzyl protons (δ 7.2–7.4 ppm), and phosphonate OCH₂CH₃ (δ 4.0–4.2 ppm) .
- ³¹P NMR : Single peak near δ 20–25 ppm confirms phosphonate formation .
- GC-MS/QTOF : Validates molecular weight (MW 270.3 g/mol) and detects impurities (<3%) .
Advanced: How do structural modifications of the benzyl group influence reactivity in cross-coupling reactions?
The isopropyl group introduces steric hindrance, slowing transmetalation in Suzuki-Miyaura reactions compared to electron-withdrawing groups (e.g., nitro or cyano substituents). However, it enhances stability in Michaelis-Arbuzov reactions by reducing electrophilic attack on phosphorus .
| Substituent | Reactivity in Cross-Coupling | Preferred Reaction Type |
|---|---|---|
| 4-Nitro | High (electron-deficient) | Suzuki, Heck |
| 4-Cyano | Moderate | Stille, Sonogashira |
| 4-Isopropyl | Low (steric hindrance) | Arbuzov, Hydrolysis |
Advanced: What strategies resolve contradictions in reported biological activities of phosphonate derivatives?
- Standardized Assays : Use uniform protocols (e.g., OECD guidelines for cytotoxicity) to compare results .
- Metabolite Profiling : LC-MS/MS to identify active vs. inactive metabolites in oxidative stress studies .
- Dose-Response Curves : Clarify whether effects are concentration-dependent or due to impurities .
Basic: What are the storage and handling recommendations for this compound?
- Storage : Neat under argon at –20°C to prevent hydrolysis; shelf life >6 months .
- Handling : Use gloves and fume hoods; incompatible with strong oxidizers (e.g., HNO₃) .
Advanced: How does steric hindrance from the isopropyl group affect organometallic catalysis?
The bulky isopropyl group reduces coordination to metal centers (e.g., Pd or Cu), slowing catalytic cycles in C–P bond formation. Computational studies (DFT) show increased activation energy by 10–15 kJ/mol compared to unsubstituted analogs .
Basic: What impurities are common during synthesis, and how are they identified?
- Unreacted Starting Material : Detected via GC retention time matching .
- Oxidation By-Products : Phosphoric acid derivatives identified by ³¹P NMR (δ 0–5 ppm) .
- Isomerization Products : LC-MS distinguishes regioisomers (e.g., ortho vs. para substitution) .
Advanced: What computational methods predict reactivity in novel reaction systems?
- DFT Calculations : Optimize transition states for P–C bond formation (software: Gaussian, ORCA) .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMSO) .
Basic: What solvents are compatible with this compound?
- Compatible : Methylene chloride, acetone, benzene (solubility >50 mg/mL) .
- Avoid : Water, methanol (causes hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
